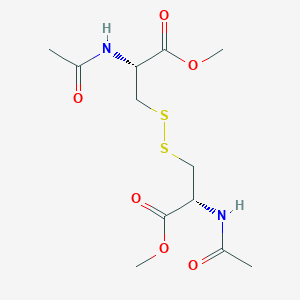

Dimethyl diacetyl cystinate

Description

Properties

IUPAC Name |

methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021493 | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-28-5, 139612-43-4 | |

| Record name | Dimethyl diacetyl cystinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DIACETYL CYSTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F222I95KYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical and physical properties of Dimethyl diacetyl cystinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of Dimethyl diacetyl cystinate. The information is intended to support research and development efforts in fields such as immunology, dermatology, and ophthalmology.

Chemical and Physical Properties

This compound, also known as N,N′-diacetyl-L-cystine, 1,1′-dimethyl ester (DACDM), is a derivative of L-cystine, the oxidized dimer of the amino acid cysteine.[1] Its chemical structure is characterized by the acetylation of the amino groups and the esterification of the carboxyl groups, which enhances its stability and lipophilicity compared to its parent molecule.[2]

Chemical Identification

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 3,3'-disulfanediyl(2R,2'R)-bis(2-acetamidopropanoate) | [3][4][5] |

| Synonyms | N,N′-diacetyl-L-cystine, 1,1′-dimethyl ester; DACDM; (Ac-Cys-OMe)2; NSC-136019 | [1][3] |

| CAS Number | 32381-28-5 | [1][3] |

| Molecular Formula | C12H20N2O6S2 | [1][3] |

| Molecular Weight | 352.4 g/mol | [1][3] |

| Canonical SMILES | COC(--INVALID-LINK--=O)C(OC)=O">C@HNC(C)=O)=O | [1] |

| InChI Key | ZTTORBNKJFMGIM-UWVGGRQHSA-N | [1][3] |

Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Appearance | Solid | [1][6] |

| Solubility | Soluble in DMSO (≥10 mg/mL); Sparingly soluble in PBS (pH 7.2) (1-10 mg/mL) | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years at -20°C | [1] |

| Elemental Analysis | C: 40.90%; H: 5.72%; N: 7.95%; O: 27.24%; S: 18.19% | [3] |

Biological Activity and Signaling Pathways

This compound has demonstrated notable immunomodulatory and cytoprotective effects in preclinical studies. Its primary mechanism of action appears to be linked to the regulation of intracellular redox status and the modulation of key inflammatory signaling pathways.

Inhibition of NF-κB Signaling

A key biological activity of this compound is its ability to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1] In human keratinocyte (HaCaT) cells, it has been shown to prevent the translocation of NF-κB to the nucleus following exposure to UVB radiation.[1] This, in turn, suppresses the downstream expression of pro-inflammatory cytokines such as IL-1α.[1]

Caption: Inhibition of UVB-induced NF-κB activation by this compound.

Immunosuppressive Effects

This compound also exhibits immunosuppressive properties. It has been shown to decrease the proliferation of lymphocytes and reduce the secretion of the pro-inflammatory cytokines IFN-γ and IL-2 in co-cultures of mouse lymphocytes and splenocytes.[1] Furthermore, in a murine model of corneal transplantation, subconjunctival administration of the compound was found to increase corneal allograft survival.[1] This effect is associated with a reduction in corneal glutathione (GSH) levels.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Synthesis of this compound

Step 1: Diacetylation of L-cystine

-

L-cystine is dissolved in an aqueous solution.

-

An acetylating agent, such as acetic anhydride, is added to the solution in the presence of a base (e.g., sodium bicarbonate) to neutralize the acid formed during the reaction.

-

The reaction mixture is stirred at room temperature to allow for the formation of N,N'-diacetyl-L-cystine.

Step 2: Esterification of N,N'-diacetyl-L-cystine

-

The N,N'-diacetyl-L-cystine is then subjected to an esterification reaction.

-

This is typically achieved by reacting it with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).

-

The reaction mixture is heated under reflux to drive the reaction to completion.

-

The final product, this compound, is then purified using techniques such as recrystallization or chromatography.

In Vitro Inhibition of UVB-Induced NF-κB Activation in HaCaT Cells

This protocol outlines the methodology used to assess the inhibitory effect of this compound on UVB-induced NF-κB activation in human keratinocytes.

Caption: Experimental workflow for assessing NF-κB inhibition in HaCaT cells.

Methodology:

-

Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach approximately 80% confluency.

-

Pre-treatment: Cells are pre-incubated with this compound at concentrations of 50 or 100 µM, or with a vehicle control, for a specified period.[1]

-

UVB Irradiation: The cell culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS). The cells are then exposed to a specific dose of UVB radiation.

-

Incubation: Following irradiation, the PBS is replaced with fresh culture medium (containing the compound or vehicle), and the cells are incubated for a period to allow for cellular responses.

-

Cell Lysis and Fractionation: Cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial kit.

-

Western Blot Analysis: The nuclear fractions are analyzed by Western blotting using an antibody specific for the p65 subunit of NF-κB to determine the extent of its nuclear translocation.

-

ELISA: The cell culture supernatant is collected to measure the concentration of secreted IL-1α using an enzyme-linked immunosorbent assay (ELISA) kit.[1]

In Vivo Murine Corneal Allograft Survival Model

This protocol describes the surgical procedure and subsequent analysis to evaluate the effect of this compound on corneal allograft survival in mice.

Caption: Workflow for the in vivo murine corneal allograft survival model.

Methodology:

-

Animal Selection: Donor (e.g., C57BL/10J) and recipient (e.g., BALB/c) mouse strains are selected to ensure genetic disparity, which will induce an allogeneic immune response.[1]

-

Corneal Transplantation: The recipient mouse is anesthetized. A corneal button is excised from the donor mouse and transplanted onto the recipient's eye.

-

Drug Administration: this compound (e.g., 8 µ g/animal ) is administered via subconjunctival injection to the eye receiving the allograft.[1]

-

Monitoring and Assessment: The grafts are examined regularly (e.g., weekly) for signs of rejection, such as opacity and neovascularization. Graft survival is recorded over a period of several weeks.

-

Biochemical Analysis: At the end of the study, the corneas can be harvested to measure levels of biomarkers such as glutathione (GSH) to investigate the underlying mechanism of action.[1]

Conclusion

This compound is a promising immunomodulatory agent with potential therapeutic applications in conditions characterized by inflammation and oxidative stress. Its ability to inhibit the NF-κB signaling pathway and suppress immune cell activation warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. sfsafetyconsulting.com.br [sfsafetyconsulting.com.br]

- 3. Animal Models of High-Risk Corneal Transplantation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Dimethyl Diacetyl Cystinate: A Technical Overview for Researchers

Abstract

Dimethyl diacetyl cystinate is a disulfide-linked L-cysteine derivative noted for its potential applications in biochemical and proteomics research. This document provides a technical overview of its properties and known applications based on currently available information. While often cited in product literature for proteomics, detailed experimental protocols and quantitative data in mainstream proteomics applications such as protein cross-linking for mass spectrometry are not extensively documented in publicly accessible scientific literature. This guide summarizes the existing knowledge on this compound, including its chemical properties and established biological activities, to inform researchers, scientists, and drug development professionals of its potential utility and current limitations.

Introduction

This compound, also known as N,N'-diacetyl-L-cystine dimethyl ester, is a chemical compound derived from the amino acid L-cysteine. Its structure features a disulfide bond, which is a key functional group in various biological and chemical processes. This disulfide linkage makes it a subject of interest for applications involving redox biology and protein chemistry.[1][2] While marketed by several chemical suppliers for "proteomics research," its specific, documented uses within this field are not as widespread as those of more common reagents.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its application in any research context.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₀N₂O₆S₂ | [2] |

| Molecular Weight | 352.42 g/mol | [2] |

| CAS Number | 32381-28-5 | [2] |

| Structure | A disulfide-linked dimer of N-acetyl-L-cysteine methyl ester. | [1] |

| Key Feature | Contains a reactive disulfide bond. | [1] |

Applications in Research

The applications of this compound span from cell biology to potential, though not extensively detailed, uses in protein science.

Modulation of Cellular Signaling Pathways

A significant body of research points to the role of this compound as a modulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory responses. This biological activity suggests its potential use as a tool compound in studies of inflammation and immune responses.

The proposed mechanism of action involves the alteration of the intracellular redox state, which in turn affects the DNA-binding activity of NF-κB.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Protein Labeling and Structural Analysis

The workflow for such an application would theoretically involve the reaction of the compound with free sulfhydryl groups on a protein, leading to the formation of a mixed disulfide.

Caption: Theoretical workflow for protein labeling using this compound.

Experimental Protocols

A significant challenge in providing a technical guide for this compound is the absence of detailed, validated experimental protocols for its use in proteomics. While the theoretical applications are plausible, the lack of published methods makes it difficult to provide specific guidance on concentrations, buffer conditions, reaction times, and downstream analysis for applications like protein cross-linking or quantitative proteomics.

Researchers interested in using this compound are advised to perform initial pilot studies to determine optimal conditions for their specific protein or system of interest.

Quantitative Data

Consistent with the lack of detailed protocols, there is no substantial body of quantitative data available in the public domain regarding the use of this compound in proteomics. For instance, data on cross-linking efficiency, the identification of cross-linked peptides by mass spectrometry, or its performance in quantitative protein analysis are not found in published research.

Conclusion and Future Outlook

This compound is a chemical compound with a clear biological activity as an NF-κB inhibitor. Its potential in proteomics, particularly for cysteine labeling and the study of protein disulfide bonds, is suggested by its chemical structure and by chemical suppliers. However, the lack of detailed, peer-reviewed literature on its application in proteomics means that its utility in this field remains largely exploratory.

For researchers and drug development professionals, this compound may be a valuable tool for studying cellular signaling pathways related to inflammation. Its application in core proteomics techniques, however, would require significant methods development and validation. Future research is needed to establish detailed protocols and demonstrate the quantitative capabilities of this reagent in proteomics workflows. Until such data becomes available, its use in this domain should be considered investigational.

References

An In-depth Technical Guide on the Role of Dimethyl Diacetyl Cystinate in Intracellular Redox Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular redox homeostasis is critical for normal cellular function, and its dysregulation is implicated in a multitude of pathological conditions. Consequently, therapeutic strategies aimed at modulating the intracellular redox environment are of significant interest. Dimethyl diacetyl cystinate (DACDM), a derivative of the amino acid cystine, has emerged as a promising molecule in this domain. This technical guide provides a comprehensive overview of the role of DACDM in intracellular redox regulation, detailing its mechanism of action, impact on key signaling pathways, and a summary of experimental evidence. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of redox biology and the development of novel therapeutics.

Introduction to Intracellular Redox Regulation

The intracellular environment is a dynamic milieu where a delicate balance between reducing and oxidizing (redox) equivalents is maintained. This equilibrium, known as redox homeostasis, is crucial for a vast array of cellular processes, including signal transduction, enzymatic activity, and gene expression. Reactive oxygen species (ROS) are key players in this balance, acting as both signaling molecules at physiological concentrations and potent damaging agents at elevated levels. Cellular defense mechanisms, primarily centered around the glutathione (GSH) and thioredoxin (Trx) systems, work in concert to neutralize excess ROS and maintain a reducing intracellular environment.

This compound: A Cysteine Prodrug

This compound (N,N'-diacetyl-L-cystine dimethylester) is a lipophilic derivative of L-cystine. Its structure facilitates its transport across the cell membrane. Once inside the cell, it is believed to be hydrolyzed to release L-cysteine, a critical precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] This positions DACDM as a cysteine prodrug, capable of augmenting the intracellular cysteine pool and, consequently, enhancing the cell's capacity to synthesize GSH.

Mechanism of Action: Enhancing the Glutathione Pool

The primary mechanism by which this compound influences intracellular redox regulation is through its contribution to the synthesis of glutathione.

Cellular Uptake and Conversion

The ester and acetyl groups of DACDM increase its lipophilicity, facilitating its passive diffusion across the cell membrane. Intracellular esterases are thought to cleave the dimethyl ester groups, and amidases may subsequently remove the acetyl groups, ultimately yielding L-cystine. L-cystine is then reduced to two molecules of L-cysteine.

Impact on Glutathione Synthesis

L-cysteine is the rate-limiting amino acid for the synthesis of GSH. By providing an intracellular source of cysteine, DACDM directly supports the glutathione synthesis pathway. This leads to an increase in the total intracellular glutathione pool, enhancing the cell's antioxidant capacity.[3]

Modulation of Redox-Sensitive Signaling Pathways

By augmenting the intracellular glutathione pool, this compound can influence the activity of redox-sensitive signaling pathways, most notably the NF-κB pathway.

Inhibition of NF-κB Activation

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses. Its activation is known to be regulated by the intracellular redox state. Studies have shown that DACDM can suppress the activation of NF-κB induced by stimuli such as UVB radiation. It is proposed that by increasing the intracellular reducing capacity, DACDM shifts the redox balance to a state that is less favorable for NF-κB activation. This effect is achieved without inhibiting the degradation of IκB, the inhibitory protein of NF-κB, suggesting that DACDM acts downstream in the signaling cascade, potentially by affecting the DNA binding activity of NF-κB.

Experimental Evidence and Quantitative Data

While extensive quantitative data on the direct effects of this compound on intracellular redox parameters is still emerging, existing studies provide valuable insights.

| Parameter | Cell Line/Model | Treatment | Observed Effect | Reference |

| Intracellular Glutathione | CHO cells | 50% replacement of cysteine with DACDM in feed | Increase in intracellular glutathione pool | Chevallier et al., 2021[3] |

| NF-κB DNA Binding Activity | HaCaT cells | 50-100 µM DACDM + UVB | Suppression of UVB-induced NF-κB binding activity | Kitazawa et al., 2002 |

| Corneal Glutathione | Mouse corneal allograft model | Subconjunctival administration of 8 µg DACDM | Reduction in corneal glutathione levels* | Yamada et al., 2007 |

*Note: The reduction in corneal glutathione in this in vivo model might be due to complex physiological responses to the allograft and the administration route, and may not solely reflect the direct intracellular effect of DACDM observed in in vitro studies.

Detailed Experimental Protocols

Detailed experimental protocols from the key studies are not fully available in the public domain. However, based on the methodologies described, the following are representative protocols for the key assays.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound.

Workflow:

Methodology:

-

Seed cells at a density of 1 x 104 cells/well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of DACDM and incubate for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Intracellular Glutathione Measurement (HPLC)

This method allows for the quantification of reduced (GSH) and oxidized (GSSG) glutathione.

Workflow:

Methodology:

-

Harvest cells and lyse them in a metaphosphoric acid solution to precipitate proteins.

-

Centrifuge the lysate and collect the supernatant.

-

Derivatize the supernatant with o-phthalaldehyde (OPA) for GSH and N-ethylmaleimide (NEM) followed by reduction and OPA derivatization for GSSG.

-

Inject the derivatized sample onto a C18 reverse-phase HPLC column.

-

Separate the derivatives using an appropriate mobile phase gradient.

-

Detect the fluorescent derivatives using a fluorescence detector.

-

Quantify the GSH and GSSG concentrations by comparing the peak areas to a standard curve.

NF-κB DNA Binding Activity Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to determine the DNA binding activity of NF-κB.

Workflow:

Methodology:

-

Extract nuclear proteins from treated and untreated cells.

-

Incubate the nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus binding site.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Transfer the separated complexes to a nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Visualize the bands on X-ray film or with a digital imager.

Future Directions and Conclusion

This compound presents a promising strategy for modulating intracellular redox homeostasis. Its ability to serve as a cysteine prodrug and bolster the intracellular glutathione pool underpins its therapeutic potential. While its inhibitory effect on the NF-κB pathway has been demonstrated, further research is warranted to elucidate its impact on other redox-sensitive signaling pathways, such as the Nrf2-Keap1 pathway. The activation of Nrf2, a master regulator of the antioxidant response, by DACDM would represent a significant amplification of its cytoprotective effects.

Future studies should focus on:

-

Quantitative analysis of the GSH/GSSG ratio in various cell types upon DACDM treatment.

-

Direct measurement of ROS levels to confirm the antioxidant effect of DACDM.

-

Investigation of the effect of DACDM on the Nrf2 signaling pathway , including Nrf2 nuclear translocation and the expression of its target genes.

-

Elucidation of the activity of key redox-regulating enzymes , such as glutathione reductase and thioredoxin reductase, in the presence of DACDM.

References

Dimethyl Fumarate: A Technical Guide to its Inhibition of NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex involved in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in numerous pathologies, including chronic inflammatory diseases and cancer. Dimethyl Fumarate (DMF), an oral therapeutic approved for multiple sclerosis and psoriasis, has been identified as a potent inhibitor of the NF-κB signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of DMF, quantitative data on its inhibitory effects, and detailed protocols for key experimental assays used to characterize its activity.

Mechanism of Action

Dimethyl Fumarate exerts its inhibitory effect on the NF-κB pathway through a direct, covalent modification of the p65/RelA subunit. Unlike many inhibitors that target upstream kinases, DMF acts downstream in the signaling cascade.

-

Direct Covalent Modification: DMF is a cell-permeable α,β-unsaturated electrophile. This chemical property allows it to form a covalent bond with nucleophilic cysteine residues on proteins.[1][2]

-

Target Site: The primary target of DMF in the NF-κB pathway is cysteine 38 (Cys38) on the p65 protein.[1][2]

-

Inhibition of Nuclear Translocation: Covalent modification of p65 by DMF prevents its translocation from the cytoplasm to the nucleus upon stimulation by agonists like tumor necrosis factor-alpha (TNF-α).[1][2][3]

-

Attenuation of DNA Binding: By blocking nuclear entry, DMF consequently attenuates the ability of p65 to bind to its consensus DNA sequences in the promoters of target genes.[1][4]

-

Upstream Independence: The mechanism of DMF is independent of the upstream IκB kinase (IKK) complex. It does not prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][5]

The following diagram illustrates the canonical NF-κB signaling pathway and the specific point of inhibition by Dimethyl Fumarate.

Caption: Canonical NF-κB signaling pathway and inhibition by Dimethyl Fumarate (DMF).

Quantitative Data on NF-κB Inhibition

The inhibitory effects of DMF on NF-κB signaling have been quantified across various cell lines and experimental endpoints. The following tables summarize key quantitative data.

Table 1: Effect of DMF on NF-κB Activity in Breast Cancer Cell Lines

| Cell Line | Assay Type | DMF Concentration | Stimulus | Observed Effect | Reference |

| MCF-7 | p65 DNA Binding | 50 µM | TNF-α (15 min) | Attenuated p65 DNA binding by ~50% | [4] |

| MCF-7 | ChIP (p65 occupancy) | 50 µM | TNF-α (45 min) | Significantly reduced p65 occupancy on ICAM1 and CCL2 promoters | [1][4] |

| MCF-7 | NF-κB Luciferase Reporter | 20 µM | TNF-α | ~40% inhibition of NF-κB transcriptional activity | [1] |

| MDA-MB-231 | Cell Viability | 20 µM | N/A | Reduced cell survival | [6] |

| BT-549 | Apoptosis | Non-cytotoxic conc. | N/A | Induced apoptosis, inhibited NF-κB nuclear translocation | [7] |

Table 2: Effect of DMF in Other Cell Types

| Cell Type | Assay Type | DMF Concentration | Stimulus | Observed Effect | Reference |

| Dendritic Cells (BMDCs) | Cytokine Production (IL-12, IL-6) | 70 µM | LPS | Maximal inhibition of cytokine production | [3][8] |

| Dendritic Cells (BMDCs) | p65 Nuclear Translocation | 70 µM | LPS (60 min) | Retained p65 in the cytoplasm | [3][8] |

| Human Dermal Fibroblasts | p50 Nuclear Accumulation | Not specified | TNF-α / IL-1α | Specifically inhibited cytokine-induced p50 nuclear accumulation | [9] |

| Human T Cells | NF-κB DNA Binding (ELISA) | Not specified | N/A | Inhibited nuclear binding of NF-κB | [10] |

| DLBCL Lymphoma Cells | Cell Viability | 20 µM | N/A | Markedly reduced survival of most DLBCL cell lines | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of DMF on NF-κB signaling.

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., MCF-7) in 24-well plates to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid (e.g., pGL4.32) and a control plasmid expressing Renilla luciferase (e.g., pGL4.70) for normalization. Use a suitable transfection reagent according to the manufacturer's protocol.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of DMF or vehicle control (e.g., DMSO).

-

Pre-incubate the cells with DMF for 2 hours.

-

-

Stimulation:

-

Induce NF-κB activation by adding a stimulus (e.g., TNF-α, 20 ng/mL) to the wells.

-

Incubate for an additional 6-8 hours.

-

-

Lysis and Luminescence Measurement:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the data as a percentage of the stimulated control (vehicle-treated + TNF-α).

-

Caption: Workflow for an NF-κB dual-luciferase reporter assay.

Western Blot for p65 Nuclear Translocation

This method assesses the amount of p65 protein that has translocated to the nucleus.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency in 10 cm dishes.

-

Pre-treat with DMF (e.g., 50 µM) for 2 hours, followed by stimulation with TNF-α (e.g., 20 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and harvest.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Use a commercial nuclear/cytoplasmic extraction kit or a hypotonic buffer-based protocol to separate cytoplasmic and nuclear fractions. Keep samples on ice throughout.

-

-

Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p65 overnight at 4°C.

-

Also, probe for loading controls: β-actin or α-tubulin for the cytoplasmic fraction and Lamin B1 or TATA-binding protein (TBP) for the nuclear fraction.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

-

Caption: Workflow for Western blot analysis of p65 nuclear translocation.

Immunofluorescence for p65 Nuclear Translocation

This microscopy-based technique provides a visual confirmation of p65 subcellular localization.

Protocol:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a 12-well or 24-well plate.

-

Treat cells with DMF and/or TNF-α as described in the Western blot protocol.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 1% BSA in PBST for 30 minutes to prevent non-specific antibody binding.

-

Incubate with a primary antibody against p65 (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

-

Wash and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the slides using a fluorescence or confocal microscope.

-

Capture images and overlay the p65 and DAPI channels to determine the subcellular localization of p65.

-

Conclusion

Dimethyl Fumarate is a well-characterized inhibitor of the NF-κB pathway, acting through a distinct downstream mechanism involving the direct covalent modification of the p65 subunit. This action effectively prevents p65 nuclear translocation and subsequent transcriptional activation of pro-inflammatory and survival genes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of DMF and other electrophilic compounds in NF-κB-driven diseases. Understanding its specific molecular interactions and utilizing robust experimental methodologies are crucial for advancing the development of next-generation NF-κB inhibitors.

References

- 1. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Fumarate Inhibits the Nuclear Factor κB Pathway in Breast Cancer Cells by Covalent Modification of p65 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dimethyl Fumarate Inhibits Dendritic Cell Maturation via Nuclear Factor κB (NF-κB) and Extracellular Signal-regulated Kinase 1 and 2 (ERK1/2) and Mitogen Stress-activated Kinase 1 (MSK1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl fumarate suppresses metastasis and growth of melanoma cells by inhibiting the nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.medelement.com [files.medelement.com]

- 7. Dimethyl Fumarate Induces Apoptosis via Inhibition of NF-κB and Enhances the Effect of Paclitaxel and Adriamycin in Human TNBC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dimethylfumarate is an inhibitor of cytokine-induced nuclear translocation of NF-kappa B1, but not RelA in normal human dermal fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dimethylfumarate inhibits nuclear binding of nuclear factor kappaB but not of nuclear factor of activated T cells and CCAAT/enhancer binding protein beta in activated human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Disulfide Bond in Dimethyl Diacetyl Cystinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl diacetyl cystinate (DMADAC), a disulfide-linked derivative of L-cysteine, is a molecule of increasing interest in proteomics, cell biology, and drug development. Its central feature, the disulfide bond, governs its chemical reactivity, biological activity, and utility as a research tool. This technical guide provides a comprehensive overview of the disulfide bond in DMADAC, including its fundamental physicochemical properties, detailed experimental protocols for its characterization, and its role in mediating the compound's biological effects, particularly on the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers utilizing or investigating this compound.

Introduction

This compound, also known as N,N'-diacetyl-L-cystine dimethyl ester, is a symmetrical molecule derived from the oxidation of two N-acetyl-L-cysteine methyl ester molecules. The disulfide bond (S-S) forms a covalent linkage between the two cysteine residues, creating a stable yet redox-active molecule. This unique characteristic makes DMADAC a valuable tool in various scientific disciplines. In proteomics, it is used as a disulfide-linked compound.[1][2][3] Biologically, it has been shown to possess immunomodulatory and anti-inflammatory properties, largely attributed to its influence on intracellular redox states and key signaling pathways.[4][5][6]

This guide will delve into the core of DMADAC's functionality: its disulfide bond. We will explore its intrinsic properties, provide detailed methodologies for its analysis, and discuss its implication in the biological activities of the molecule.

Physicochemical Properties of the Disulfide Bond

While specific experimental data for the disulfide bond in this compound is not extensively available in the public domain, we can infer its properties from general principles of disulfide chemistry and data from closely related molecules.

Table 1: Physicochemical Properties of Disulfide Bonds

| Property | Typical Value/Characteristic | Relevance to this compound |

| Bond Dissociation Energy | ~60 kcal/mol (251 kJ/mol) | The disulfide bond in DMADAC is a strong covalent bond, providing molecular stability under physiological conditions. |

| Bond Length | ~2.05 Å | This bond length is a key parameter for molecular modeling and conformational analysis of DMADAC. |

| Redox Potential | Variable, dependent on molecular environment | The redox potential of the disulfide bond in DMADAC is crucial for its ability to participate in thiol-disulfide exchange reactions and modulate the cellular redox environment. While the specific value is not published, it is expected to be in a range that allows for interaction with biological thiols like glutathione.[7][8] |

| Raman Spectroscopy | S-S stretching vibration typically observed at 500-540 cm⁻¹ | This characteristic vibrational frequency allows for the specific detection and characterization of the disulfide bond in DMADAC samples.[9] |

| Mass Spectrometry | Can be cleaved under specific fragmentation conditions (e.g., ETD) | Mass spectrometry is a powerful tool to confirm the presence of the disulfide bond and to study its fragmentation patterns. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of the disulfide bond in this compound. These protocols are based on established methods for similar compounds and can be adapted by researchers.

Synthesis of this compound

Experimental Workflow: Synthesis of this compound

Caption: A proposed three-step synthesis of this compound.

Protocol:

-

Acetylation of L-Cystine:

-

Suspend L-cystine in glacial acetic acid.

-

Add acetic anhydride dropwise while stirring and maintaining a controlled temperature.

-

Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

-

Isolate the N,N'-diacetyl-L-cystine product, for example, by precipitation with water and subsequent filtration.

-

-

Esterification:

-

Suspend the dried N,N'-diacetyl-L-cystine in anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride or bubble dry HCl gas through the solution.

-

Reflux the reaction mixture until the esterification is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography.

-

Characterize the final product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

-

HPLC Analysis for Purity and Stability

A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to assess the purity of synthesized this compound and to monitor its stability in various solutions. The following protocol is adapted from a method for the analysis of N-acetyl-L-cysteine and its dimer.[1][11]

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 20:80 (v/v) acetonitrile:water. |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 210-220 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25 °C |

Protocol:

-

Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Data Analysis: Record the chromatogram and determine the retention time and peak area of the compound. Purity can be assessed by the relative area of the main peak. For stability studies, samples can be analyzed at different time points and under various storage conditions.

Characterization of the Disulfide Bond

Raman spectroscopy is a non-destructive technique ideal for the direct detection of the S-S bond.

Experimental Workflow: Raman Spectroscopy Analysis

Caption: Workflow for the analysis of the disulfide bond by Raman spectroscopy.

Protocol:

-

Sample Preparation: The sample can be a solid powder or a concentrated solution in a suitable solvent that does not have interfering Raman signals in the region of interest.

-

Data Acquisition: Acquire the Raman spectrum using a laser excitation wavelength (e.g., 785 nm) that minimizes fluorescence. Collect the spectrum over a range that includes the expected S-S stretching frequency (e.g., 400-800 cm⁻¹).

-

Data Analysis: Identify the peak corresponding to the S-S stretching vibration. The position and intensity of this peak can provide information about the conformation and environment of the disulfide bond.

Mass spectrometry can confirm the molecular weight of this compound and provide information about the disulfide bond through fragmentation analysis.

Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source, such as electrospray ionization (ESI).

-

MS1 Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecule.

-

MS/MS Analysis: Select the parent ion for fragmentation using an appropriate method. Collision-induced dissociation (CID) may not efficiently cleave the disulfide bond. Electron-transfer dissociation (ETD) is often more effective for cleaving disulfide bonds and can be used to confirm the connectivity.[12]

-

Data Analysis: Analyze the fragmentation pattern to identify fragments that arise from the cleavage of the disulfide bond.

Biological Activity and the Role of the Disulfide Bond

The disulfide bond is integral to the biological activity of this compound. It is believed to act as a pro-drug for N-acetyl-L-cysteine methyl ester, delivering it into cells where it can influence the intracellular redox environment.[5]

Inhibition of the NF-κB Signaling Pathway

A key reported biological effect of this compound is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, immunity, and cell survival.

Signaling Pathway: NF-κB Activation and Inhibition by this compound

Caption: Overview of the NF-κB signaling pathway and the proposed point of inhibition by this compound.

This compound has been shown to inhibit the UVB-induced nuclear translocation of NF-κB and subsequent IL-1α secretion in HaCaT cells.[4] While the precise mechanism is still under investigation, it is hypothesized that by modulating the intracellular redox state, this compound prevents the activated NF-κB from binding to its target DNA sequences.[6] This is distinct from the action of N-acetyl-L-cysteine (NAC), which has been shown to inhibit IκB kinases (IKK).[13][14] The intact disulfide bond in this compound appears to be crucial for this specific mode of action.[15]

Applications in Drug Development

The ability of this compound and its analogs to modulate the immune system and reduce oxidative stress makes them interesting candidates for drug development. For instance, the related compound N,N'-diacetyl-L-cystine has shown anti-atherosclerotic effects in animal models, suggesting a potential therapeutic application for inflammatory diseases.[16][17] The efficient delivery of cysteine derivatives into cells is a key aspect of their therapeutic potential, and the esterified form in this compound may enhance cell permeability.[5]

Conclusion

The disulfide bond is the central functional group of this compound, conferring both stability and redox activity to the molecule. Understanding the properties of this bond is paramount for its effective application in research and drug development. While specific experimental data on the disulfide bond of this compound is limited, this guide provides a framework for its characterization based on established principles and methodologies for related compounds. Further research to elucidate the precise physicochemical properties of its disulfide bond and the detailed molecular mechanisms of its biological activities will undoubtedly expand its utility in the scientific community.

References

- 1. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

- 2. This compound | CAS#:32381-28-5 | Chemsrc [chemsrc.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. Population, acid-base, and redox properties of N-acetylcysteine conformers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. cdn.insights.bio [cdn.insights.bio]

- 12. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. N-acetylcysteine suppresses TNF-induced NF-kappaB activation through inhibition of IkappaB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

(Ac-Cys-OMe)₂: A Technical Guide to its Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ac-Cys-OMe)₂, also known as N,N'-diacetyl-L-cystine dimethyl ester or dimethyl diacetyl cystinate, is the disulfide-linked dimer of N-acetyl-L-cysteine methyl ester. This compound serves as a valuable tool in a variety of basic research applications, primarily stemming from its role in redox biology and its potential as a cysteine prodrug. Its enhanced stability and cell permeability compared to its parent molecule, N-acetyl-L-cysteine (NAC), make it an attractive subject for studies involving oxidative stress, cell signaling, and drug delivery. This technical guide provides an in-depth overview of the fundamental research applications of (Ac-Cys-OMe)₂, including detailed experimental protocols, a summary of quantitative data, and a visualization of relevant signaling pathways.

Introduction

(Ac-Cys-OMe)₂ is a disulfide-containing compound derived from the oxidation of two molecules of N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)[1]. The acetylation of the amino group and the esterification of the carboxyl group enhance the molecule's lipophilicity and stability, facilitating its passage across cellular membranes[2]. Once inside the cell, it can be reduced to release two molecules of Ac-Cys-OMe, which can then be deacetylated to provide a source of L-cysteine. L-cysteine is a critical precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. This property positions (Ac-Cys-OMe)₂ as a potential therapeutic agent for conditions associated with oxidative stress and glutathione depletion.

This guide will explore the synthesis of (Ac-Cys-OMe)₂, its applications in studying redox-sensitive signaling pathways, and its use as a tool in proteomics and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Ac-Cys-OMe)₂ is provided in the table below.

| Property | Value | Reference |

| CAS Number | 32381-28-5 | [1] |

| Molecular Formula | C₁₂H₂₀N₂O₆S₂ | [1] |

| Molecular Weight | 352.43 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Synonyms | N,N'-Diacetyl-L-cystine dimethyl ester, this compound | [1][3] |

Data Presentation: Quantitative Analysis of (Ac-Cys-OMe)₂ and Related Compounds

The following tables summarize key quantitative data related to the activity of (Ac-Cys-OMe)₂ and its precursor, Ac-Cys-OMe. This data highlights its reactivity and biological effects.

Table 1: Reactivity of Ac-Cys-OMe with Electrophiles

| Electrophilic Compound | Half-life (minutes) in the presence of Ac-Cys-OMe |

| Azetidinyl oxadiazole 15 | 346 |

| Azetidinyl oxadiazole 41 | 9.52 |

| Compound 1 | 0.81 |

| Compound 2 | 0.002 |

Table 2: Biological Activity of (Ac-Cys-OMe)₂ and its Di-acid Analogue (DiNAC)

| Compound | Assay | Endpoint | Result | Reference |

| (Ac-Cys-OMe)₂ (DACDM) | UVB-induced NF-κB binding activity in HaCaT cells | Suppression of NF-κB binding | Effective at 50-100 µM | [4] |

| N,N'-diacetyl-L-cystine (DiNAC) | Atherosclerosis in WHHL rabbits | Reduction of thoracic aorta atherosclerosis | 50% reduction | [5][6] |

| N,N'-diacetyl-L-cystine (DiNAC) | Contact sensitivity to oxazolone in mice | Enhancement of contact sensitivity | 100-1000 times more potent than NAC | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of (Ac-Cys-OMe)₂ and a representative protocol for its application in studying disulfide reduction.

Synthesis and Purification of (Ac-Cys-OMe)₂

The synthesis of (Ac-Cys-OMe)₂ is typically achieved through the oxidation of its monomer precursor, N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe). While specific literature detailing a high-yield synthesis is sparse, a general and reliable method involves air oxidation in a suitable solvent.

Materials:

-

N-acetyl-L-cysteine methyl ester (Ac-Cys-OMe)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve N-acetyl-L-cysteine methyl ester in methanol.

-

Oxidation: Stir the solution vigorously in a vessel open to the air for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the appearance of the disulfide product.

-

Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Characterization: The purified (Ac-Cys-OMe)₂ can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro Disulfide Reductase Activity Assay

This protocol describes a general method to assess the ability of (Ac-Cys-OMe)₂ to act as a reducing agent for disulfide bonds, a key aspect of its biological function. This assay uses Ellman's reagent (DTNB) to quantify the free thiols produced upon the reduction of a disulfide substrate.

Materials:

-

(Ac-Cys-OMe)₂

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Glutathione disulfide (GSSG) or another suitable disulfide substrate

-

Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of (Ac-Cys-OMe)₂ in a suitable solvent (e.g., DMSO or ethanol) and then dilute it to the desired concentrations in the phosphate buffer.

-

Prepare a stock solution of the disulfide substrate (e.g., GSSG) in the phosphate buffer.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

-

Reaction Setup:

-

In a 96-well plate or cuvettes, add the phosphate buffer.

-

Add the disulfide substrate to the buffer.

-

Initiate the reaction by adding different concentrations of (Ac-Cys-OMe)₂.

-

Include a control group without (Ac-Cys-OMe)₂.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period.

-

Detection:

-

Add the DTNB solution to each well/cuvette. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 412 nm.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Quantification: The concentration of free thiols can be calculated using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). The increase in absorbance is proportional to the amount of disulfide bond reduction.

Signaling Pathways and Mechanisms of Action

The biological effects of (Ac-Cys-OMe)₂ are largely attributed to its ability to deliver cysteine into cells, thereby influencing redox-sensitive signaling pathways. The primary mechanisms include the replenishment of glutathione stores and the direct reduction of disulfide bonds in proteins.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes through its binding to the Antioxidant Response Element (ARE) in their promoters. Under basal conditions, Nrf2 is kept at low levels by its repressor, Keap1, which targets it for ubiquitination and proteasomal degradation. Oxidative or electrophilic stress disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of ARE-driven genes. (Ac-Cys-OMe)₂, by increasing intracellular cysteine and glutathione levels, can indirectly activate the Nrf2 pathway by modulating the cellular redox state.

Caption: Nrf2/ARE signaling pathway activation by (Ac-Cys-OMe)₂.

Modulation of TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a crucial role in cell growth, differentiation, and extracellular matrix production. Dysregulation of TGF-β signaling is implicated in various fibrotic diseases and cancer. The activity of TGF-β and its receptors is sensitive to the cellular redox environment. N-acetyl-L-cysteine has been shown to inhibit TGF-β signaling by disrupting disulfide bonds within the TGF-β ligand and its receptors. (Ac-Cys-OMe)₂, by providing a source of reducing equivalents, is hypothesized to exert similar modulatory effects on this pathway.

Caption: Modulation of TGF-β signaling by (Ac-Cys-OMe)₂.

Conclusion

(Ac-Cys-OMe)₂ represents a versatile and valuable tool for basic research in redox biology and drug development. Its enhanced stability and cell permeability offer distinct advantages over its precursor, N-acetyl-L-cysteine. The ability to modulate key signaling pathways such as Nrf2/ARE and TGF-β highlights its potential for investigating the molecular mechanisms of diseases associated with oxidative stress and fibrosis. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to explore the diverse applications of this compound. Further investigations into the specific molecular targets and a broader range of quantitative biological activities of (Ac-Cys-OMe)₂ will undoubtedly expand its utility in the scientific community.

References

- 1. CAS 32381-28-5: (Ac-Cys-OMe)2 (Disulfide bond) [cymitquimica.com]

- 2. N,N'-Diacetyl-L-cystine | 5545-17-5 | Benchchem [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. researchgate.net [researchgate.net]

- 5. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimethyl Diacetyl Cystinate in NF-κB Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl diacetyl cystinate (DACDM), also known as N,N'-diacetyl-L-cystine dimethyl ester, is a derivative of the oxidized dimeric form of cysteine, L-cystine.[1] Emerging research has identified DACDM as an inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, it has been demonstrated to inhibit the nuclear translocation of NF-κB, a critical step in its activation cascade.[1] These application notes provide a detailed protocol for utilizing this compound in NF-κB assays, along with relevant data and pathway diagrams to facilitate its use in research and drug development.

Mechanism of Action

The NF-κB family of transcription factors plays a pivotal role in regulating inflammatory responses, cell proliferation, and survival. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as ultraviolet (UV) radiation or cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-dependent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

This compound has been shown to suppress UVB-induced NF-κB activation through intracellular redox regulation.[1] This inhibitory action prevents the nuclear translocation of NF-κB, thereby blocking its transcriptional activity.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on NF-κB nuclear translocation and IL-1α secretion in HaCaT cells following UVB irradiation.

| Concentration (µM) | Effect on UVB-Induced NF-κB Nuclear Translocation | Effect on UVB-Induced IL-1α Secretion | Reference |

| 50 | Inhibition | Inhibition | [1] |

| 100 | Inhibition | Inhibition | [1] |

Experimental Protocols

This section provides a detailed protocol for a typical immunofluorescence-based NF-κB nuclear translocation assay to evaluate the inhibitory effect of this compound.

Materials and Reagents

-

Human keratinocyte cell line (e.g., HaCaT)

-

This compound (DACDM)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

UVB light source

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Protocol

-

Cell Culture:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells onto glass coverslips in 24-well plates and allow them to adhere and grow to 70-80% confluency.

-

-

Treatment with this compound:

-

Prepare stock solutions of DACDM in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in cell culture medium to final concentrations of 50 µM and 100 µM.

-

Pre-treat the cells with the DACDM-containing medium or vehicle control for a specified period (e.g., 1-2 hours) before stimulation.

-

-

NF-κB Activation (Stimulation):

-

Wash the cells once with PBS.

-

Expose the cells to a UVB light source with a predetermined dose (e.g., 100 mJ/cm²). Include a non-irradiated control group.

-

After irradiation, add fresh culture medium (with or without DACDM as per the experimental design) and incubate for a specific time to allow for NF-κB translocation (e.g., 30-60 minutes).

-

-

Immunofluorescence Staining:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate with the primary antibody against NF-κB p65 (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using a suitable mounting medium.

-

-

Image Acquisition and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the NF-κB p65 (e.g., green fluorescence) and nuclear (e.g., blue fluorescence) staining.

-

Analyze the images to quantify the nuclear translocation of NF-κB p65. This can be done by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.

-

Visualizations

NF-κB Signaling Pathway

References

Application Notes and Protocols for Studying Corneal Allograft Survival with Dimethyl Diacetyl Cystinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corneal transplantation is a widely performed procedure to restore vision, yet allograft rejection remains a significant cause of graft failure. The immune privilege of the cornea can be compromised, leading to an inflammatory cascade that damages the transplanted tissue. This process is primarily mediated by T helper 1 (Th1) cells. Dimethyl diacetyl cystinate (DACDM), also known as N,N'-diacetyl-L-cystine dimethylester, is an immunomodulatory compound that has shown potential in promoting corneal allograft survival. These application notes provide a comprehensive overview and detailed protocols for utilizing DACDM in preclinical studies of corneal transplantation.

DACDM is believed to exert its effect by modulating the function of antigen-presenting cells (APCs), particularly macrophages. It induces a state of low intracellular glutathione (icGSH) in these cells, which in turn suppresses the Th1-polarizing cytokine interleukin-12 (IL-12). This shifts the immune response towards a more tolerogenic Th2 phenotype, thereby reducing inflammation and promoting graft acceptance.

Mechanism of Action: Proposed Signaling Pathway

The proposed mechanism by which this compound promotes corneal allograft survival involves the modulation of macrophage function and the subsequent polarization of the T-cell response. By reducing intracellular glutathione levels in macrophages, DACDM inhibits the NF-κB signaling pathway, leading to decreased production of the pro-inflammatory, Th1-polarizing cytokine IL-12. This creates a cytokine environment that favors the differentiation of T helper cells into the Th2 lineage, which is associated with a more tolerogenic immune response and reduced graft rejection.

Caption: Proposed signaling pathway of this compound in promoting corneal allograft survival.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in a murine model of corneal allograft transplantation.

Table 1: Corneal Allograft Survival Rates

| Treatment Group | Donor-Recipient Strain | Route of Administration | Graft Survival Outcome |

| Control (Vehicle) | B10.D2 to BALB/c | Intraperitoneal | 0% indefinite survival |

| DACDM | B10.D2 to BALB/c | Intraperitoneal | 65% indefinite survival (13/20) |

| Control (Vehicle) | DBA/2 to BALB/c | Intraperitoneal | 0% indefinite survival |

| DACDM | DBA/2 to BALB/c | Intraperitoneal | 60% indefinite survival (6/10) |

Table 2: Donor-Specific Delayed-Type Hypersensitivity (DTH) Response

| Treatment Group | DTH Response (Ear Swelling, x10⁻⁴ inches) at 2 weeks post-grafting |

| Control (Vehicle) | 18.5 ± 3.5 |

| DACDM | 4.0 ± 1.5 |

Experimental Protocols

Murine Model of Penetrating Keratoplasty

This protocol describes a full-thickness corneal transplantation in mice, a standard model for studying allograft rejection.

Caption: Experimental workflow for murine penetrating keratoplasty.

Materials:

-

Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients for allogeneic model)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Operating microscope

-

Micro-instruments for ophthalmic surgery (trephines, scissors, forceps)

-

11-0 nylon sutures

-

Topical antibiotic and anti-inflammatory eye drops

-

Balanced salt solution

Procedure:

-

Anesthesia: Anesthetize both donor and recipient mice according to approved institutional protocols.

-

Donor Cornea Excision: Euthanize the donor mouse. Under the operating microscope, excise the donor cornea using a 2.0 mm trephine and Vannas scissors. Store the donor button in balanced salt solution.

-

Recipient Bed Preparation: In the anesthetized recipient mouse, create a 1.5 mm diameter corneal button in the central cornea using a trephine. Carefully excise the host cornea.

-

Grafting: Place the donor cornea onto the recipient bed. Secure the graft with 8 to 12 interrupted 11-0 nylon sutures.

-

Post-operative Care: Apply a topical antibiotic and anti-inflammatory agent to the operated eye. House the animals individually to prevent injury. Sutures are typically removed 7 days post-operatively.

Administration of this compound

1. Intraperitoneal Injection Protocol

-

Preparation of DACDM: Dissolve DACDM in a suitable vehicle (e.g., sterile PBS or DMSO followed by dilution in PBS). The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL.

-

Dosing Regimen: Administer DACDM via intraperitoneal injection. A previously reported regimen involves injections on specific days pre- and post-transplantation. The exact timing and dosage should be optimized for the specific experimental goals.

-

Control Group: Administer the vehicle alone to the control group using the same volume and injection schedule.

2. Subconjunctival Injection Protocol

-

Preparation of DACDM: Prepare a sterile solution of DACDM at the desired concentration (e.g., for an 8 µg dose in a 5 µL injection volume, the concentration would be 1.6 mg/mL).

-

Injection Procedure:

-

Anesthetize the mouse.

-

Under an operating microscope, gently proptose the eye.

-

Using a 33-gauge needle attached to a Hamilton syringe, carefully insert the needle into the subconjunctival space.

-

Slowly inject the desired volume (e.g., 5 µL) of the DACDM solution, creating a small bleb.

-

Withdraw the needle and apply a topical antibiotic.

-

-

Control Group: Inject the vehicle solution subconjunctivally.

Assessment of Corneal Allograft Survival

Graft Scoring: Grafts should be examined 2-3 times per week using a slit-lamp biomicroscope. The degree of rejection is typically assessed based on opacity and neovascularization.

Table 3: Corneal Opacity Scoring System

| Score | Description |

| 0 | Completely transparent graft |

| 1+ | Slight opacity, iris details clearly visible |

| 2+ | Moderate opacity, iris details partially obscured |

| 3+ | Severe opacity, pupil margin visible but iris details obscured |

| 4+ | Complete opacity, pupil not visible |

Graft rejection is typically defined as a persistent opacity score of 3+ or greater.

Table 4: Corneal Neovascularization Scoring System

| Score | Description |

| 0 | No neovascularization |

| 1+ | Neovascularization in 1 quadrant |

| 2+ | Neovascularization in 2 quadrants |

| 3+ | Neovascularization in 3 quadrants |

| 4+ | Neovascularization in all 4 quadrants |

Concluding Remarks

The use of this compound presents a promising therapeutic strategy for enhancing corneal allograft survival. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Further studies are warranted to optimize dosing, administration routes, and to fully elucidate the molecular pathways involved in its immunomodulatory effects.

Application Notes and Protocols for Dimethyl Fumarate (DMF) Treatment in In Vitro Models of Inflammation

Disclaimer: Initial searches for "Dimethyl diacetyl cystinate" did not yield relevant scientific information regarding its use in in vitro inflammation models. Therefore, this document provides a detailed application note and protocol for a well-characterized compound with known anti-inflammatory properties, Dimethyl Fumarate (DMF) , as a representative example. The experimental designs and data presented herein are based on published literature for DMF and serve as a comprehensive guide for researchers interested in evaluating the anti-inflammatory potential of novel compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. In vitro models of inflammation are indispensable tools for screening and characterizing the efficacy of potential anti-inflammatory agents. A widely used and well-established model involves the stimulation of macrophage-like cell lines, such as RAW 264.7 or THP-1, with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. This stimulation triggers the activation of key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).

Dimethyl Fumarate (DMF) is an oral therapeutic approved for the treatment of multiple sclerosis and psoriasis, exhibiting both immunomodulatory and anti-inflammatory properties. Its mechanism of action involves the modulation of the NF-κB signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This document provides detailed protocols for utilizing DMF in an LPS-induced in vitro inflammation model and summarizes its effects on key inflammatory markers.

Data Presentation: Efficacy of DMF in In Vitro Inflammation Models

The anti-inflammatory effects of DMF have been quantified in various studies. The following tables summarize the inhibitory effects of DMF on the production of key pro-inflammatory cytokines and mediators in LPS-stimulated cell models.

Table 1: Effect of DMF on Pro-Inflammatory Cytokine Production in LPS-Stimulated Murine Macrophages (RAW 264.7)

| Cytokine | LPS Concentration | DMF Concentration | Incubation Time | % Inhibition of Cytokine Production | Reference |

| TNF-α | 100 ng/mL | 20 µM | 24 h | ~50% | [1] |

| TNF-α | 100 ng/mL | 50 µM | 24 h | ~75% | [1] |

| TNF-α | 100 ng/mL | 100 µM | 24 h | >90% | [1] |

| IL-6 | 100 ng/mL | 10 µM | 6 h | Significant Inhibition | [2] |

| IL-6 | 100 ng/mL | 30 µM | 6 h | Significant Inhibition | [2] |

| IL-10 | 100 ng/mL | 10 µM | 6 h | Significant Inhibition | [2] |

| IL-10 | 100 ng/mL | 30 µM | 6 h | Significant Inhibition | [2] |

Table 2: Effect of DMF on Nitric Oxide (NO) and Pro-Inflammatory Gene Expression in LPS-Stimulated Microglia and Astrocytes

| Cell Type | Inflammatory Mediator | DMF Concentration | % Reduction | Reference |

| Microglia | Nitric Oxide (NO) | 10 µM | Significant Reduction | [3] |

| Microglia | iNOS mRNA | 10 µM | Significant Reduction | [4] |

| Microglia | TNF-α mRNA | 10 µM | Significant Reduction | [4] |

| Microglia | IL-1β mRNA | 10 µM | Significant Reduction | [4] |

| Microglia | IL-6 mRNA | 10 µM | Significant Reduction | [4] |

| Astrocytes | iNOS mRNA | 10 µM | Significant Reduction | [4] |

| Astrocytes | IL-1β mRNA | 10 µM | Significant Reduction | [4] |

| Astrocytes | IL-6 mRNA | 10 µM | Significant Reduction | [4] |

| Astrocytes | TNF-α mRNA | 10 µM | Significant Reduction | [4] |

Experimental Protocols

General Cell Culture and Maintenance of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Detach cells using a cell scraper.

Protocol for Evaluating the Anti-inflammatory Effect of DMF on LPS-Induced Cytokine Production

This protocol outlines the steps to assess the ability of DMF to inhibit the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 cells.

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete culture medium. Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of DMF in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 20, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-